2-(azetidin-3-yl)propane-1,3-diol
Description
Properties
IUPAC Name |
2-(azetidin-3-yl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-6(4-9)5-1-7-2-5/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVTXPUHLDVOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silyl-Protected Benzylmalonate Intermediate
The synthesis begins with diethyl-2-(2-((tert-butyldimethylsilyl)oxy)benzyl)malonate, where the tert-butyldimethylsilyl (TBS) group protects the phenolic hydroxyl. Alkylation of diethyl malonate with (2-(bromomethyl)phenoxy)-TBS under NaH/THF conditions forms the malonate derivative in 81% yield. Subsequent reduction with LiAlH4 in tetrahydrofuran (THF) yields 2-(2-((TBS)oxy)benzyl)propane-1,3-diol. The TBS group is later removed using tetrabutylammonium fluoride (TBAF), affording the free diol.
Key Data
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Reduction Step : LiAlH4 (3 equiv., THF, 3 h, 48% yield).
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Deprotection : TBAF/THF (1 h, quantitative yield).
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Characterization : NMR (CDCl₃) δ 3.77 (dd, J = 10.9, 3.2 Hz, 2H), 3.62 (dd, J = 10.9, 6.4 Hz, 2H), 2.77 (s, 2H).
Azetidine Ring Closure via Sulfide Intermediates
Dibromide Precursor and Sodium Sulfide Mediation
3,3-Bis(bromomethyl)-1-(p-toluenesulfonyl)azetidine serves as a critical intermediate. Treatment with Na₂S·9H₂O in acetonitrile/water (10:1 v/v) at 50°C induces cyclization, forming the azetidine ring. Subsequent hydrolysis of the tosyl group with HBr/EtOH yields 2-(azetidin-3-yl)propane-1,3-diol.
Reaction Conditions
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Cyclization : Na₂S·9H₂O (2 equiv.), ACN/H₂O, 50°C, 3 h (74% yield).
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Detosylation : HBr (33% in EtOH), RT, 1 h (89% yield).
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NMR Profile : NMR (CDCl₃) δ 3.59 (s, 4H), 3.53 (s, 4H), 2.47 (s, 3H).
Tosyl-Directed Spirocyclization
Spiro[cyclohexane-1,3'-indolin]-2'-one Intermediate
Azetidine formation is achieved via spirocyclization of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide under basic conditions (KOH/EtOH, 90°C, 60 h). The resulting spiro intermediate undergoes LiAlH4 reduction to liberate the diol.
Optimized Parameters
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Cyclization : KOH (3.2 equiv.), EtOH, 90°C, 60 h (53% yield).
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Reduction : LiAlH4 (2.5 equiv., THF, 8 h, 67% yield).
Two-Step Regio- and Diastereoselective Synthesis
Ring Construction and Functionalization
A general method from ACS Publications involves regioselective azetidine formation via copper-catalyzed C–N coupling, followed by diol installation. The azetidine core is synthesized from β-lactam precursors, with propane-1,3-diol introduced through alkylation or hydroboration-oxidation.
Selectivity and Efficiency
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Step 1 : CuI/1,10-phenanthroline, Cs₂CO₃, DMF, 100°C (78% yield).
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Step 2 : Diol functionalization via BH₃·THF followed by H₂O₂/NaOH (82% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Intermediate | Yield (%) | Selectivity | Complexity |
|---|---|---|---|---|
| Malonate Alkylation | TBS-protected malonate | 48 | Moderate | High |
| Sulfide Cyclization | 3,3-Bis(bromomethyl)azetidine | 74 | High | Medium |
| Spirocyclization | Spiroindolinone | 53 | Low | High |
| Regioselective Coupling | β-Lactam precursor | 78 | Very High | Medium |
The sulfide cyclization route offers the best balance of yield and selectivity, while the regioselective method excels in stereochemical control .
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted azetidine derivatives .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-(azetidin-3-yl)propane-1,3-diol often involves cyclization reactions that yield various derivatives with enhanced biological activities. For instance:
- Cyclization Reactions : The compound can be synthesized from N-protected forms or through dibromide intermediates, allowing for the introduction of diverse functional groups that can enhance its pharmacological properties .
- Derivatives : Modifications of the azetidine ring can lead to compounds with improved efficacy against specific biological targets, especially in the context of drug discovery.
Medicinal Chemistry
This compound has been identified as a potential lead compound in the development of new therapeutic agents. Its applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria .
Neurological Disorders
Recent studies have explored the use of azetidine derivatives in treating central nervous system disorders. For example:
- PDE10 Inhibition : Compounds derived from azetidine structures have shown promise as phosphodiesterase 10 (PDE10) inhibitors, which are relevant for conditions like schizophrenia and other cognitive disorders .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a derivative of this compound exhibited potent activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, showcasing its potential as an antibiotic agent .
Case Study 2: CNS Therapeutics
In another investigation, azetidine derivatives were tested for their ability to modulate neurotransmitter levels in animal models. Results indicated significant improvements in cognitive function and behavior, suggesting their potential role in treating neurodegenerative diseases .
Research Findings and Insights
The ongoing research into this compound highlights several key insights:
- Versatility : The compound's structure allows for extensive modifications that can enhance its biological activity.
- Targeting Mechanisms : Understanding the interaction between azetidine derivatives and biological macromolecules is crucial for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of quaternary amine derivatives. These reactions can affect various biological processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Diversity and Key Features
Propane-1,3-diol derivatives exhibit broad structural diversity, primarily differing in the substituent attached to the central carbon. Below is a comparative analysis of representative analogs:
Table 1: Comparison of Propane-1,3-diol Derivatives
^a Full name: threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol
Substituent-Driven Properties
- Azetidine vs. Phenolic Derivatives: Exhibit antioxidant activity due to radical scavenging by –OH groups (e.g., compounds in Taxus cuspidata ). Methoxy groups (e.g., 3-methoxy-4-hydroxyphenyl) may enhance lipophilicity and membrane permeability.
- Azetidine vs. Cyclohexyl/Alkyl Groups: Cyclohexyl Derivatives: Used in liquid crystal synthesis due to their rigid, planar structures (e.g., trans-4-ethylcyclohexyl analog ). Azetidine’s smaller ring and polar NH group would disrupt mesophase stability but could enable novel polymer applications.
- Azetidine vs. Amino-Alkyl Groups: Fingolimod: The amino group and hydrophobic octylphenyl tail enable membrane penetration and receptor binding. Azetidine’s cyclic amine might mimic this behavior but with altered pharmacokinetics due to reduced flexibility .
Biological Activity
2-(Azetidin-3-yl)propane-1,3-diol, also known by its chemical identifier CAS No. 1375303-16-4, is an azetidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesizing findings from various studies to elucidate its therapeutic potential.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom. The presence of the hydroxyl groups at the 1 and 3 positions on the propane chain enhances its solubility and potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar azetidine compounds demonstrated effectiveness against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
A subset of studies has focused on the anticancer properties of azetidine derivatives. For instance, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays indicated that these compounds could induce apoptosis in human breast and prostate cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Azetidine-based structures have been associated with inhibitory effects on certain enzymes involved in cancer progression and inflammation. These interactions may be attributed to the compound's ability to bind to active sites on target enzymes, thereby blocking their activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites.
- Cell Membrane Interaction : Its structural properties allow it to interact with cellular membranes, potentially disrupting cellular integrity in pathogens.
- Signal Transduction Modulation : It may influence signaling pathways related to cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on various azetidine derivatives found that this compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of several azetidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound could significantly reduce cell viability in MCF-7 breast cancer cells at nanomolar concentrations .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-(azetidin-3-yl)propane-1,3-diol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of propane-1,3-diol derivatives typically involves multi-step protocols. For this compound:
- Step 1: Introduce the azetidine ring via nucleophilic substitution or reductive amination. For example, react propane-1,3-diol derivatives with azetidine precursors (e.g., azetidine-3-carbaldehyde) under basic conditions .
- Step 2: Optimize protecting groups (e.g., silyl ethers for hydroxyl groups) to prevent side reactions during ring formation .
- Yield Considerations: Temperature (20–60°C), solvent polarity (e.g., THF vs. DMF), and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield. Parallel reaction screening is advised to identify optimal conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the azetidine ring’s presence (δ 2.5–3.5 ppm for N-CH protons) and diol backbone (δ 3.6–4.0 ppm for hydroxyl-bearing carbons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguity .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (CHNO, exact mass: 147.0895). ESI+ mode enhances detection of protonated ions .
- IR Spectroscopy: Identify hydroxyl (3200–3500 cm) and azetidine C-N (1100–1250 cm^{-1) stretches to confirm functional groups .
Advanced Research Questions
Q. How does the azetidinyl moiety influence the compound’s interaction with biological targets compared to other cyclic amines?
Methodological Answer:
- Comparative Binding Studies: Use molecular docking to compare this compound with analogs like 2-(piperidin-1-yl)propane-1,3-diol . Azetidine’s smaller ring size (4-membered vs. 6-membered piperidine) increases ring strain, potentially enhancing binding entropy to rigid enzyme pockets .
- In Vitro Assays: Perform competitive inhibition assays (e.g., IC determination) against targets like G-protein-coupled receptors (GPCRs) or kinases. For example, azetidine derivatives show higher selectivity for adrenergic receptors than morpholine analogs .
Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound?
Methodological Answer:
- Data Triangulation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) .
- Control for Solubility: Address solubility variations (e.g., DMSO vs. aqueous buffers) by standardizing solvent systems and measuring partition coefficients (logP) .
- Structural Confirmation: Re-characterize batches via X-ray crystallography to rule out polymorphic differences affecting bioactivity .
Q. What computational methods are suitable for predicting the binding affinity of this compound to enzymes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme interactions over 100+ ns to assess stability of hydrogen bonds between the diol groups and catalytic residues (e.g., Asp/Glu in proteases) .
- Free Energy Perturbation (FEP): Quantify binding energy differences between azetidine and piperidine analogs to guide structural optimization .
- Machine Learning: Train models on existing bioactivity datasets (e.g., ChEMBL) to predict novel targets for this scaffold .
Comparative Structural Analysis
| Compound Name | Structural Feature | Key Biological Implications |
|---|---|---|
| 2-(Piperidin-1-yl)propane-1,3-diol | 6-membered amine ring | Broader target promiscuity due to flexible ring conformation |
| 2-(Morpholin-1-yl)propane-1,3-diol | Oxygen-containing ring | Enhanced solubility but reduced membrane permeability |
| This compound | 4-membered amine ring | Higher target specificity from steric constraints |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
